Butyl 9-oxo-9h-fluorene-4-carboxylate

Description

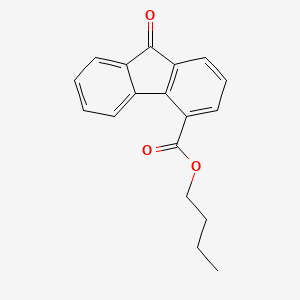

Butyl 9-oxo-9H-fluorene-4-carboxylate is an ester derivative of 9-oxo-9H-fluorene-4-carboxylic acid, featuring a butyl group attached via an ester linkage at the 4-position of the fluorene backbone. The fluorene core consists of two benzene rings fused via a five-membered ring, with a ketone group at the 9-position. This compound is part of a broader class of fluorene derivatives studied for applications in organic synthesis, materials science, and pharmaceuticals. Its structure balances aromaticity (from the fluorene system) and lipophilicity (from the butyl chain), influencing its solubility and reactivity .

Properties

CAS No. |

93519-65-4 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

butyl 9-oxofluorene-4-carboxylate |

InChI |

InChI=1S/C18H16O3/c1-2-3-11-21-18(20)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)19/h4-10H,2-3,11H2,1H3 |

InChI Key |

OXCDIAMDERPRRV-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Other CAS No. |

93519-65-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 9-oxo-9H-fluorene-4-carboxylate

- Structure : Methyl ester with a shorter alkyl chain.

- Reactivity : In synthesis attempts for GFP-based photoswitches, methyl 9-oxo-9H-fluorene-4-carboxylate (alongside other ketones and aldehydes) failed to yield the desired product, suggesting limitations in its compatibility with certain reaction pathways .

Undecyl 9-oxo-9H-fluorene-4-carboxylate

- Structure : Undecyl ester (C11 alkyl chain) at the 4-position.

- Properties : The extended alkyl chain increases molecular weight (MFCD01166573) and lipophilicity, likely enhancing solubility in organic solvents and altering crystallization behavior. This makes it suitable for applications requiring hydrophobic interactions, such as lipid bilayer studies or slow-release formulations .

9-oxo-9H-fluorene-4-carboxamide (R6T)

- Structure : Carboxamide group replacing the ester.

- Properties: Molecular weight: 223.227 g/mol. Reduced electrophilicity compared to esters, making it less reactive toward nucleophiles.

N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide

- Structure : Carboxamide with a biphenyl substituent at the 1-position.

- Properties :

- Higher molecular weight (375.42 g/mol) due to the biphenyl group.

- The biphenyl moiety introduces additional π-π stacking interactions, which could enhance binding affinity in receptor-ligand systems. The 1-position substitution may sterically hinder interactions compared to 4-substituted analogues like the butyl ester .

Comparative Analysis Table

Key Research Findings

- Synthetic Utility : this compound’s intermediate chain length may offer better reactivity than methyl or undecyl esters in reactions requiring balanced solubility .

- Biological Relevance : Carboxamide derivatives exhibit enhanced stability and target binding compared to esters, making them preferable in drug discovery .

- Safety Considerations : While specific data for the butyl ester is lacking, analogous esters (e.g., butyl acrylate) are flammable and irritant, suggesting similar handling precautions (ventilation, PPE) are advisable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.